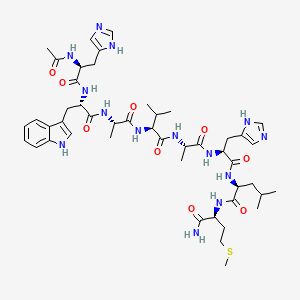

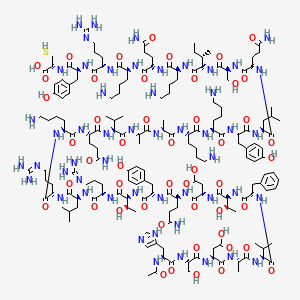

![molecular formula C49H64N12O9 B10846350 AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2](/img/structure/B10846350.png)

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

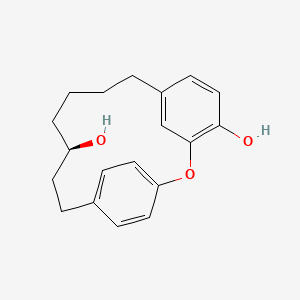

Le composé AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 est un analogue peptidique cyclique de la mélanotropine, spécifiquement conçu pour interagir avec les récepteurs de la mélanocortine. Ce composé est connu pour son activité puissante et sélective sur divers sous-types de récepteurs de la mélanocortine, ce qui en fait un outil précieux dans l'étude de ces récepteurs et de leurs rôles physiologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus commence généralement par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. La structure cyclique est obtenue par cyclisation, impliquant souvent la formation d'un pont lactame entre les chaînes latérales de l'acide aspartique et de la lysine .

Méthodes de production industrielle

La production industrielle de ce composé suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des techniques de purification à haut débit, telles que la chromatographie liquide haute performance (HPLC), sont utilisés pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: subit principalement des réactions de substitution, en particulier pendant sa synthèse. Les liaisons peptidiques sont formées par substitution nucléophile, où le groupe amino d'un acide aminé attaque le carbone carbonyle d'un autre .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse comprennent des acides aminés protégés, des agents de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et des agents de déprotection tels que l'acide trifluoroacétique (TFA). La cyclisation est souvent facilitée en utilisant une méthode à haute dilution pour empêcher les réactions intermoléculaires .

Principaux produits formés

Le principal produit formé est le peptide cyclique This compound , avec des sous-produits potentiels comprenant des peptides linéaires et des séquences incomplètes, qui sont généralement éliminés pendant la purification .

Applications de la recherche scientifique

This compound: a plusieurs applications de recherche scientifique :

Chimie: Utilisé comme composé modèle pour étudier les techniques de synthèse et de cyclisation peptidique.

Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs de la mélanocortine, qui sont des récepteurs couplés aux protéines G. Lors de la liaison, il active la voie de l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cette activation déclenche divers effets en aval, selon le sous-type de récepteur impliqué .

Applications De Recherche Scientifique

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: has several scientific research applications:

Mécanisme D'action

The compound exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, it activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream effects, depending on the receptor subtype involved .

Comparaison Avec Des Composés Similaires

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: est unique en raison de sa forte sélectivité et de sa puissance aux récepteurs de la mélanocortine. Des composés similaires comprennent :

MT-II (Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2): Un agoniste non sélectif des récepteurs de la mélanocortine.

SHU-9119: Un antagoniste des récepteurs de la mélanocortine, utilisé pour étudier la fonction des récepteurs.

Setmelanotide: Un médicament peptidique cyclique approuvé pour traiter l'obésité causée par des troubles génétiques affectant la voie de la mélanocortine.

Ces composés partagent des similitudes structurales mais diffèrent par leur sélectivité des récepteurs et leurs profils pharmacologiques, soulignant l'importance des modifications structurales pour déterminer leur activité biologique .

Propriétés

Formule moléculaire |

C49H64N12O9 |

|---|---|

Poids moléculaire |

965.1 g/mol |

Nom IUPAC |

(3R,6S,9S,17S,20S,23S)-9-[[(2S)-2-acetamidohexanoyl]amino]-3-benzyl-6-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,8,11,19,22-hexaoxo-1,4,7,12,18,21-hexazabicyclo[21.3.0]hexacosane-17-carboxamide |

InChI |

InChI=1S/C49H64N12O9/c1-3-4-16-36(55-29(2)62)44(65)58-39-25-42(63)52-20-11-10-18-35(43(50)64)56-45(66)37(23-31-26-53-34-17-9-8-15-33(31)34)59-48(69)41-19-12-21-61(41)49(70)40(22-30-13-6-5-7-14-30)60-46(67)38(57-47(39)68)24-32-27-51-28-54-32/h5-9,13-15,17,26-28,35-41,53H,3-4,10-12,16,18-25H2,1-2H3,(H2,50,64)(H,51,54)(H,52,63)(H,55,62)(H,56,66)(H,57,68)(H,58,65)(H,59,69)(H,60,67)/t35-,36-,37-,38-,39-,40+,41-/m0/s1 |

Clé InChI |

ZHWWUNQUSCAJKE-CQPWUTEUSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@H](NC(=O)[C@@H](NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |

SMILES canonique |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

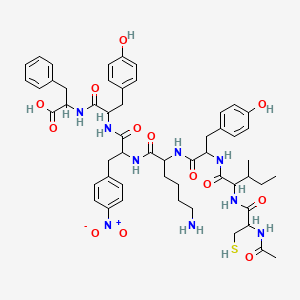

![Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)

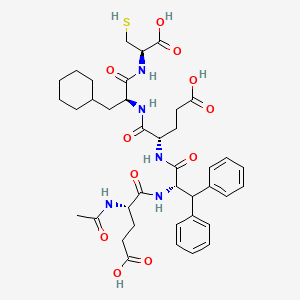

![8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B10846320.png)

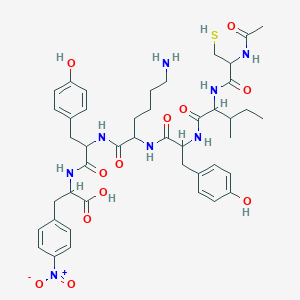

![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)

![Ac-I[CV(Bpa)QDWGAHRC]T-NH2](/img/structure/B10846333.png)

![Ac-I[CV(2Igl)QDWGAHRC]T-NH2](/img/structure/B10846338.png)